3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. The molecular formula is C₁₆H₁₃F₂N₅O₂ (calculated molecular weight: 357.31 g/mol).
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-15-3-2-11(8-14(15)17)16(23)19-9-12-10-22(21-20-12)13-4-6-18-7-5-13/h2-8,10H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOGMGYPWHAQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. Here’s a general outline of a possible synthetic route:
Formation of the Triazole Ring: : A 1,2,3-triazole ring can be synthesized via a "click" reaction, where an azide reacts with an alkyne in the presence of a copper catalyst under mild conditions.
Attachment of the Pyridine Group: : The pyridin-4-yl group can be introduced to the triazole moiety through nucleophilic substitution reactions, possibly using a halogenated pyridine derivative.
Formation of the Benzamide Core: : The 3-fluoro-4-methoxybenzamide can be synthesized by amidation of the corresponding carboxylic acid with an amine.
Final Assembly: : The intermediate compounds are then coupled together under suitable conditions to form the final product, this compound.
Industrial Production Methods
The industrial production of this compound would involve scaling up the laboratory synthetic routes, ensuring that the process is cost-effective, efficient, and environmentally friendly. Common techniques such as continuous flow synthesis and automated reactors may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions may target the fluoro and triazole groups, potentially converting them to their corresponding amine or hydroxyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, or H2O2 in the presence of an acid or base.
Reduction: : H2/Pd-C, LiAlH4, or NaBH4 under appropriate conditions.
Substitution: : Halogenating agents like NBS (N-Bromosuccinimide), alkylating agents, and various nucleophiles and electrophiles.
Major Products Formed
The products depend on the type of reaction:
Oxidation: : Aldehyde and carboxylic acid derivatives.
Reduction: : Amine and hydroxyl derivatives.
Substitution: : Various functionalized aromatic compounds.
Scientific Research Applications
3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has diverse applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, as a reagent in organic reactions, and in catalysis studies.
Biology: : Studied for its potential bioactivity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the development of new materials, coatings, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exerts its effects can vary depending on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: : The compound could be involved in signaling pathways, metabolic pathways, or gene expression regulation, depending on its interaction with cellular components.
Comparison with Similar Compounds
Cytotoxicity Against Cancer Cell Lines
Triazole-containing benzamide derivatives exhibit significant cytotoxicity via apoptosis induction and DNA damage. Key comparisons include:
Key Insights :
Antimicrobial Activity
Triazole derivatives with sulfonamide or benzamide groups show broad-spectrum antimicrobial effects:
Key Insights :
Anti-Inflammatory and Antioxidant Potential
Compounds with thiazolidine-dione and triazole hybrids demonstrate dual activity:
Key Insights :
Molecular Properties
Key Insights :
- The methoxy group in the target compound improves solubility compared to chloro or trifluoromethyl substituents.
- Urea-linked analogues () may exhibit better target binding due to additional H-bond donors .
Biological Activity
3-Fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN5O2 |
| Molecular Weight | 343.34 g/mol |
| CAS Number | 2034257-26-4 |
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
- Receptor Modulation : The compound may interact with various receptors implicated in tumor growth and metastasis, potentially altering signaling pathways associated with cell proliferation and survival.
Anticancer Potential
Several studies have highlighted the anticancer potential of triazole derivatives:
- Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity. For example, it exhibited an IC50 value in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties:
- In Vitro Studies : The compound demonstrated activity against a range of bacterial strains, suggesting potential use as an antibacterial agent .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. Among them, this compound showed promising results with an IC50 value of 2.09 µM against MCF-7 cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations below 10 µg/mL .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide with high purity?
- Methodology :
- Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as demonstrated in analogous compounds .
- Incorporate a benzamide moiety via amide coupling, employing reagents like EDCI or HATU for activation .
- Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether) and verify purity by HPLC (>95%) .
- Key Considerations :
- Protect reactive groups (e.g., methoxy or fluorine) during synthesis to avoid side reactions .
- Monitor reaction progress using TLC and adjust stoichiometry for optimal yield (typical yields: 70–85%) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Analytical Workflow :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and triazole/pyridine ring vibrations (1610–1590 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent integration (e.g., methoxy at δ ~3.8 ppm, pyridine protons at δ 8.5–7.5 ppm) and coupling patterns .
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]+ calculated for C₁₈H₁₅FN₅O₂: 376.3) .
- Validation : Compare data with structurally similar derivatives (e.g., triazolopyrimidines or thienopyrimidines ).
Advanced Research Questions
Q. How can researchers address conflicting spectral data during characterization of triazole-benzamide hybrids?
- Resolution Strategies :
- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in aromatic regions .
- Use X-ray crystallography to unambiguously confirm stereochemistry, as done for N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives .
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or fragmentation ambiguities .
- Case Study : Discrepancies in pyridine proton shifts (δ 8.3 vs. δ 8.5 ppm) were resolved via deuteration experiments in a related compound .
Q. What computational approaches are effective for predicting the biological activity of this compound?
- Methodology :
- Molecular Docking : Screen against targets like adenosine A2A receptors (common for triazole derivatives) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine, methoxy) with bioactivity using descriptors like logP and polar surface area .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from in vitro assays (e.g., cAMP inhibition for A2A antagonists ).
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Experimental Design :
- Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or fluorine with chlorine) .
- Test in vitro bioactivity (e.g., enzyme inhibition, antimicrobial activity) and correlate with steric/electronic properties .
- Data Analysis :
- Use principal component analysis (PCA) to cluster analogs based on activity and structural features .
- Example: Fluorine substitution at position 3 enhanced metabolic stability in related benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
